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Abstract
3-Chlorophenmetrazine (3-CPM), a substituted phenylmorpholine derivative, has emerged as a

designer drug with notable stimulant effects. This technical guide provides a comprehensive

overview of the current scientific understanding of 3-CPM, focusing on its core stimulant

properties. This document synthesizes available data on its mechanism of action, quantitative

pharmacological data, and the downstream signaling pathways it modulates. While specific

pharmacokinetic and in vivo behavioral data for 3-CPM remain limited in publicly accessible

scientific literature, this guide furnishes researchers with a foundational understanding based

on existing in vitro studies and knowledge of related compounds.

Introduction to 3-Chlorophenmetrazine (3-CPM)
3-Chlorophenmetrazine, also known by its code name PAL-594, is a synthetic molecule

belonging to the phenylmorpholine class of compounds.[1] It is structurally related to the well-

known stimulant and anorectic agent, phenmetrazine. The key structural feature of 3-CPM is

the substitution of a chlorine atom at the third position of the phenyl ring, a modification that

significantly influences its pharmacological profile.[1] Classified as a recreational designer drug,

3-CPM has been identified as a norepinephrine-dopamine releasing agent (NDRA), with a
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weaker effect on serotonin release.[1] This primary mechanism of action underlies its stimulant

properties.

Mechanism of Action: A Monoamine Releasing
Agent
The stimulant effects of 3-CPM are primarily attributed to its function as a releasing agent and,

to a lesser extent, a reuptake inhibitor of the monoamine neurotransmitters dopamine (DA) and

norepinephrine (NE). It displays a significantly lower potency for inducing the release of

serotonin (5-HT).[1] By increasing the extracellular concentrations of DA and NE in the synaptic

cleft, 3-CPM enhances dopaminergic and noradrenergic neurotransmission, leading to

increased arousal, alertness, and locomotor activity. The drug's higher potency for dopamine

release suggests a pharmacological profile with a significant potential for abuse, similar to

other dopamine-releasing stimulants.[1]

Quantitative Pharmacological Data
The following table summarizes the available in vitro data on the potency of 3-CPM to induce

the release of monoamine neurotransmitters in rat brain synaptosomes. The half-maximal

effective concentration (EC50) is a measure of the drug's potency, with lower values indicating

higher potency.

Neurotransmitter EC50 (nM)[1]

Dopamine (DA) 27

Norepinephrine (NE) 75

Serotonin (5-HT) 301

Data obtained from in vitro monoamine release assays using rat brain synaptosomes.

Experimental Protocols: Monoamine Release Assay
The following is a representative protocol for an in vitro monoamine release assay using rat

brain synaptosomes, based on methodologies described in the scientific literature. This type of

assay is crucial for determining the EC50 values for monoamine release.
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Objective: To measure the amount of radiolabeled dopamine, norepinephrine, and serotonin

released from preloaded rat brain synaptosomes in response to various concentrations of 3-

CPM.

Materials:

Freshly dissected rat brain tissue (e.g., striatum for dopamine, hippocampus for

norepinephrine and serotonin)

Sucrose buffer (0.32 M)

Krebs-Ringer buffer

Radiolabeled neurotransmitters (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin)

3-Chlorophenmetrazine (3-CPM) solutions of varying concentrations

Scintillation vials and scintillation fluid

Liquid scintillation counter

Filtration apparatus with glass fiber filters

Methodology:

Synaptosome Preparation:

Homogenize fresh brain tissue in ice-cold sucrose buffer.

Centrifuge the homogenate at low speed to remove cellular debris.

Centrifuge the resulting supernatant at a higher speed to pellet the synaptosomes.

Resuspend the synaptosome pellet in Krebs-Ringer buffer.

Radiolabel Loading:

Incubate the synaptosomes with the respective radiolabeled neurotransmitter to allow for

uptake into the nerve terminals.
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After incubation, wash the synaptosomes with fresh buffer to remove excess radiolabel.

Release Assay:

Aliquot the radiolabeled synaptosomes into tubes.

Initiate the release by adding either buffer (basal release) or 3-CPM solution of a specific

concentration.

Incubate for a short period (e.g., 5-10 minutes) at 37°C.

Terminate the release by rapid filtration, separating the synaptosomes from the

supernatant containing the released neurotransmitter.

Collect the filtrate (supernatant).

Quantification:

Lyse the synaptosomes on the filter to determine the amount of radiolabel remaining.

Add both the filtrate and the lysed synaptosome samples to scintillation vials with

scintillation fluid.

Measure the radioactivity in each sample using a liquid scintillation counter.

Data Analysis:

Calculate the percentage of total radiolabel released for each concentration of 3-CPM.

Plot the percentage of release against the log concentration of 3-CPM.

Determine the EC50 value from the resulting dose-response curve using non-linear

regression analysis.
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Caption: Experimental workflow for in vitro monoamine release assay.

Synthesis of 2-(3-chlorophenyl)-3-methylmorpholine
(3-CPM)
While a specific, detailed synthesis protocol for 3-CPM is not readily available in peer-reviewed

literature, a patent describing the synthesis of phenylmorpholine analogues provides a likely

synthetic route. The synthesis of 2-aryl-3-alkylmorpholines generally involves the reaction of an

appropriate phenylethanolamine derivative with a suitable cyclizing agent. A plausible synthetic

pathway, adapted from the patent literature, is outlined below.

Disclaimer: This proposed synthesis is for informational purposes only and should only be

attempted by qualified chemists in a controlled laboratory setting.

Proposed Synthetic Route:

Starting Material: 3-chlorophenylethanolamine.

Reaction: The synthesis would likely involve the reaction of 3-chlorophenylethanolamine with

a propylene oxide equivalent or a related three-carbon synthon to form the morpholine ring.

This cyclization could be achieved under various conditions, potentially involving a base or

acid catalyst.

Purification: The final product would require purification, likely through column

chromatography or recrystallization, to yield the desired 2-(3-chlorophenyl)-3-

methylmorpholine.

Analytical Characterization
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The definitive identification and characterization of 3-CPM would involve a combination of

standard analytical techniques:

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and

fragmentation pattern, confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the precise

molecular structure, including the position of the chlorine atom and the methyl group on the

morpholine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in

the molecule.

Downstream Signaling Pathways
The stimulant effects of 3-CPM are mediated through the activation of downstream signaling

cascades initiated by the binding of released dopamine and norepinephrine to their respective

receptors.

Dopamine D1 Receptor Signaling
The primary excitatory effects of dopamine in brain regions associated with reward and motor

control are mediated by the D1-like family of receptors (D1 and D5). The binding of dopamine

to D1 receptors, which are Gs/olf-coupled G-protein coupled receptors (GPCRs), initiates the

following signaling cascade:
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Caption: Dopamine D1 receptor signaling pathway.
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Norepinephrine α1 and β1 Receptor Signaling
Norepinephrine exerts its effects through both α and β adrenergic receptors. The α1 and β1

receptors are particularly relevant to the stimulant effects in the central nervous system.

α1-Adrenergic Receptors: These are Gq-coupled GPCRs. Their activation leads to the

stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-

bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers

the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

β1-Adrenergic Receptors: Similar to D1 receptors, β1-adrenergic receptors are Gs-coupled

GPCRs. Their activation stimulates adenylyl cyclase, leading to an increase in intracellular

cAMP and subsequent activation of PKA.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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